5-Octyl D-Glutamate

描述

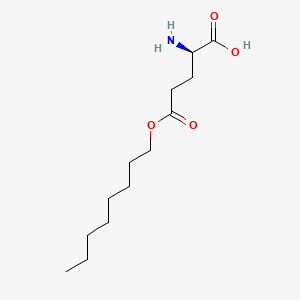

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-amino-5-octoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h11H,2-10,14H2,1H3,(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDDOKSXLQWTOD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 5-Octyl D-Glutamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Octyl D-Glutamate is a synthetic, cell-permeable pro-drug designed to deliver D-glutamate into the intracellular environment. Its mechanism of action is indirect, relying on the enzymatic cleavage of its octyl ester bond by cytoplasmic esterases to release D-glutamate. The liberated D-glutamate then integrates into cellular metabolic pathways, most notably serving as a substrate for D-amino acid oxidase (DAO) to produce α-ketoglutarate (AKG), a key intermediate in the Krebs cycle and a signaling molecule. This guide provides a comprehensive overview of the molecular mechanisms, experimental protocols, and downstream signaling effects associated with the use of this compound in research settings.

Introduction

D-amino acids, once thought to be exclusive to bacteria, are now recognized as important signaling molecules in mammals, particularly in the central nervous system. The study of their function has been greatly facilitated by the development of tools that can modulate their intracellular concentrations. This compound is one such tool, enabling researchers to bypass the limited permeability of the cell membrane to D-glutamate and investigate its intracellular effects. The octyl ester moiety renders the molecule lipophilic, facilitating its passive diffusion across the cell membrane. Once inside the cell, ubiquitous cytoplasmic esterases hydrolyze the ester bond, releasing D-glutamate and octanol.

Core Mechanism of Action

The primary mechanism of action of this compound is its function as a pro-drug for intracellular D-glutamate delivery. This process can be broken down into two key steps: cellular uptake and enzymatic activation.

Cellular Uptake and Intracellular Hydrolysis

Being a lipophilic ester, this compound readily crosses the plasma membrane. Following its entry into the cytoplasm, it is rapidly hydrolyzed by non-specific intracellular esterases.[1] This enzymatic action releases free D-glutamate and octanol.

Figure 1: Cellular uptake and activation of this compound.

Metabolic Fate of Intracellular D-Glutamate

The primary metabolic pathway for intracellular D-glutamate is its oxidative deamination by D-amino acid oxidase (DAO), a peroxisomal flavoenzyme.[2][3][4] This reaction converts D-glutamate to α-ketoglutarate (α-KG), ammonia (NH₃), and hydrogen peroxide (H₂O₂).

Figure 2: Metabolic conversion of D-Glutamate to α-Ketoglutarate.

Downstream Signaling Pathways

The generation of α-ketoglutarate from D-glutamate links the administration of this compound to a multitude of downstream signaling pathways, as α-KG is a central hub in cellular metabolism and regulation.

Krebs Cycle and Energy Metabolism

α-Ketoglutarate is a critical intermediate in the Krebs (TCA) cycle, a fundamental pathway for cellular energy production. By feeding into the Krebs cycle, the α-KG produced from D-glutamate can contribute to the cellular energy pool.

Regulation of α-Ketoglutarate-Dependent Dioxygenases

α-Ketoglutarate is an essential cofactor for a large family of α-KG-dependent dioxygenases, which play crucial roles in various cellular processes, including epigenetic modifications (histone and DNA demethylation) and hypoxia signaling (prolyl hydroxylases). An increase in intracellular α-KG can therefore modulate the activity of these enzymes.

mTOR Signaling

Studies have shown that α-ketoglutarate can influence the activity of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. While the exact mechanisms are still under investigation, α-KG has been reported to inhibit mTOR signaling, which may contribute to its observed effects on lifespan in model organisms.

Figure 3: α-Ketoglutarate-mediated inhibition of mTOR signaling.

Data Presentation

Quantitative data on the direct effects of this compound are limited in the currently available literature. The following tables are structured to present key quantitative parameters that are essential for understanding its mechanism of action. Further research is required to populate these tables with specific experimental values.

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₂₅NO₄ | [4] |

| Molecular Weight | 259.34 g/mol | |

| CAS Number | 149332-65-0 | |

| Purity | ≥98% | |

| Formulation | Crystalline solid |

Table 2: Anticipated Pharmacokinetic and Pharmacodynamic Parameters (Requires Experimental Determination)

| Parameter | Description | Anticipated Value Range |

| Hydrolysis Rate (t½) | Half-life of this compound in cell lysate | Minutes |

| Intracellular D-Glutamate [C] | Peak intracellular concentration of D-glutamate following treatment | Micromolar to Millimolar |

| Intracellular α-KG [C] | Fold-increase in intracellular α-ketoglutarate concentration | >1 |

| DAO Activity (Vmax) | Maximum rate of D-glutamate conversion by DAO | Varies by cell type |

| mTOR Inhibition (IC₅₀) | Concentration of intracellular α-KG required for 50% mTOR inhibition | Varies by cell type and assay |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Synthesis of this compound

This protocol is adapted from Chin et al., 2014.

-

Materials: D-Glutamic acid, octanol, tetrafluoroboric acid-dimethyl ether complex, anhydrous sodium sulfate, anhydrous tetrahydrofuran (THF), anhydrous triethylamine, ethyl acetate.

-

Procedure:

-

Suspend D-Glutamic acid and anhydrous sodium sulfate in octanol.

-

Add tetrafluoroboric acid-dimethyl ether complex and stir the mixture overnight at room temperature.

-

Add anhydrous THF to the mixture and filter it through a pad of activated charcoal.

-

Add anhydrous triethylamine to the clear filtrate to obtain a milky white slurry.

-

Triturate with ethyl acetate to precipitate the monoester monoacid.

-

Collect the precipitate, wash with additional ethyl acetate, and dry in vacuo to yield this compound as a white solid.

-

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines can be used, depending on the research question (e.g., neuronal cell lines like SH-SY5Y for neurobiology studies, or cancer cell lines like HeLa for metabolic studies).

-

Culture Conditions: Culture cells in appropriate media and conditions (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator).

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentration for treating the cells. Include a vehicle control (DMSO alone) in all experiments.

Measurement of Intracellular Esterase Activity

-

Principle: A fluorogenic esterase substrate (e.g., fluorescein diacetate) is used to measure general intracellular esterase activity.

-

Procedure:

-

Prepare cell lysates from control and this compound-treated cells.

-

Add the fluorogenic esterase substrate to the lysates.

-

Measure the increase in fluorescence over time using a fluorometer. The rate of fluorescence increase is proportional to the esterase activity.

-

Quantification of Intracellular D-Glutamate and α-Ketoglutarate

-

Principle: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for accurate quantification of intracellular metabolites.

-

Procedure:

-

Culture and treat cells with this compound for various time points.

-

Rapidly quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Separate the metabolites using liquid chromatography (e.g., HILIC or reversed-phase).

-

Detect and quantify D-glutamate and α-ketoglutarate using a mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Figure 4: Experimental workflow for LC-MS based quantification.

D-Amino Acid Oxidase (DAO) Activity Assay

This protocol is based on established methods.

-

Principle: The activity of DAO is measured by quantifying the production of one of its products, hydrogen peroxide (H₂O₂), using a coupled colorimetric or fluorometric assay.

-

Procedure:

-

Prepare cell or tissue homogenates.

-

Incubate the homogenates with a reaction mixture containing D-glutamate (or another D-amino acid substrate), a peroxidase, and a chromogenic or fluorogenic substrate for the peroxidase (e.g., Amplex Red).

-

The H₂O₂ produced by DAO will react with the substrate in the presence of peroxidase to generate a colored or fluorescent product.

-

Monitor the change in absorbance or fluorescence over time to determine the rate of H₂O₂ production, which is proportional to DAO activity.

-

Conclusion

This compound serves as a valuable research tool for investigating the intracellular roles of D-glutamate. Its mechanism of action is contingent on its intracellular hydrolysis to D-glutamate and the subsequent metabolic conversion to α-ketoglutarate by D-amino acid oxidase. This conversion links this compound to fundamental cellular processes, including energy metabolism and the regulation of α-KG-dependent dioxygenases and mTOR signaling. While the qualitative aspects of its mechanism are understood, further research is needed to provide a comprehensive quantitative characterization of its pharmacokinetics and pharmacodynamics at the cellular level. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

Intracellular functions of D-glutamate in neurons

An In-depth Technical Guide on the Intracellular Functions of D-Glutamate in Neurons

Executive Summary

L-glutamate is firmly established as the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), integral to synaptic transmission, plasticity, learning, and memory.[1][2][3] In contrast, the roles of D-amino acids in the brain, once considered artifacts, are now a frontier of neuroscience research. While significant progress has been made in understanding the functions of D-serine and D-aspartate as neuromodulators, the specific intracellular functions of D-glutamate in neurons remain largely enigmatic and significantly less characterized.

This technical guide synthesizes the current, albeit limited, understanding of D-glutamate's intracellular presence and functions. It focuses on its metabolic pathways—primarily its degradation—and the intracellular consequences of its best-hypothesized role: an agonist at the N-methyl-D-aspartate (NMDA) receptor. This document acknowledges the nascent stage of D-glutamate research, often drawing parallels with the more studied D-aspartate, and highlights the critical gaps in knowledge. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of this emerging area.

D-Glutamate Metabolism in the CNS

The intracellular concentration of any signaling molecule is tightly regulated by a balance between its synthesis and degradation. For D-glutamate, the evidence for endogenous synthesis in neurons is scarce, while its degradation pathway is better understood.

Biosynthesis

Unlike D-serine, which is synthesized from L-serine by the glial enzyme serine racemase, a specific glutamate racemase responsible for converting L-glutamate to D-glutamate has not been definitively identified in mammalian neurons.[4][5] However, glutamate racemases are present in certain species of gut bacteria, such as Corynebacterium glutamicum. This suggests that a potential source of D-glutamate in the CNS could be the gut microbiota, with the molecule crossing the blood-brain barrier, although this pathway requires further investigation.

Degradation

The primary enzyme responsible for the catabolism of D-glutamate is D-aspartate oxidase (DDO), also known as D-glutamate(D-aspartate) oxidase. This peroxisomal flavoenzyme, which uses flavin adenine dinucleotide (FAD) as a cofactor, catalyzes the oxidative deamination of D-glutamate and D-aspartate. The reaction converts D-glutamate into α-ketoglutarate (2-oxoglutarate), ammonia (NH₃), and hydrogen peroxide (H₂O₂). The activity of DDO is a critical factor in controlling the endogenous levels of D-aspartate and, putatively, D-glutamate, thereby regulating their influence on neuronal signaling.

Table 1: Properties of D-Aspartate Oxidase (DDO)

| Property | Description | References |

|---|---|---|

| Enzyme Class | Oxidoreductase (EC 1.4.3.15) | |

| Substrates | D-glutamate, D-aspartate, H₂O, O₂ | |

| Products | α-ketoglutarate, Oxaloacetate, NH₃, H₂O₂ | |

| Cofactor | Flavin Adenine Dinucleotide (FAD) | |

| Subcellular Location | Peroxisomes |

| Function | Regulates intracellular levels of acidic D-amino acids. | |

Intracellular Functions and Signaling Pathways

The primary function attributed to D-glutamate, similar to L-glutamate and D-aspartate, is the activation of NMDA receptors. This action is initiated extracellularly but triggers a cascade of critical intracellular events.

NMDA Receptor Activation

The NMDA receptor is an ionotropic glutamate receptor that functions as a molecular coincidence detector, requiring both glutamate (or an agonist) binding and postsynaptic membrane depolarization to open its ion channel. The receptor complex requires a co-agonist, typically D-serine or glycine, to bind to its GluN1 subunit for activation. D-glutamate, like L-glutamate and D-aspartate, is believed to act as an agonist at the glutamate-binding site on the GluN2 subunits.

Upon successful co-activation and relief of the voltage-dependent magnesium (Mg²⁺) block, the NMDA receptor channel opens, allowing the influx of sodium (Na⁺) and, most critically, calcium (Ca²⁺) ions.

Downstream Intracellular Signaling

The influx of Ca²⁺ through the NMDA receptor is the pivotal event that translates extracellular D-glutamate binding into a diverse array of intracellular functions. This Ca²⁺ signal activates numerous downstream enzymatic and transcriptional pathways that are fundamental to neuronal plasticity.

Key intracellular pathways activated by NMDA receptor-mediated Ca²⁺ influx include:

-

Activation of Protein Kinases: Elevated intracellular Ca²⁺ activates calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC). These kinases phosphorylate a multitude of target proteins, including other receptors and structural proteins, leading to changes in synaptic strength.

-

Gene Expression and Protein Synthesis: Ca²⁺ influx can trigger the activation of transcription factors such as cyclic AMP response element-binding protein (CREB) and nuclear factor-kappa B (NF-κB). This leads to altered gene expression and the synthesis of new proteins that underpin long-term changes in neuronal function, such as long-term potentiation (LTP), a cellular correlate of learning and memory.

-

Structural Plasticity: NMDA receptor signaling is involved in regulating the growth of neurites, the formation of synapses (synaptogenesis), and the modulation of dendritic spine density, thereby physically altering neuronal circuits.

Experimental Protocols

Investigating the roles of D-glutamate requires precise and sensitive methodologies to detect D-amino acids and measure enzymatic activity.

Measurement of D-Glutamate in Brain Tissue by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of D-amino acids in biological samples.

Protocol:

-

Tissue Homogenization: Brain tissue is dissected and homogenized in a cold buffer.

-

Protein Precipitation: Proteins are precipitated and removed by adding an acid, such as 5% trichloroacetic acid (TCA), followed by centrifugation.

-

TCA Removal: The supernatant is collected, and the TCA is removed by extraction with a solvent like diethyl ether.

-

Derivatization: The amino acids in the extract are derivatized with a chiral reagent to allow for the separation of D- and L-enantiomers.

-

HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a reverse-phase column. The enantiomers are separated and detected, often using fluorescence detection for high sensitivity.

-

Quantification: The concentration of D-glutamate is determined by comparing its peak area to that of a known standard.

Assay for D-Aspartate Oxidase (DDO) Activity

Enzyme activity can be measured by monitoring the consumption of a substrate or the formation of a product over time. For DDO, a common method involves detecting the production of hydrogen peroxide (H₂O₂).

Protocol Concept:

-

Tissue Preparation: A brain tissue homogenate or a purified enzyme preparation is used as the source of DDO.

-

Reaction Mixture: The enzyme source is added to a reaction buffer containing D-glutamate as the substrate and any necessary cofactors (FAD).

-

Detection System: A detection reagent that reacts with H₂O₂ is included. For example, a horseradish peroxidase (HRP)-coupled system where HRP uses the generated H₂O₂ to oxidize a chromogenic or fluorogenic substrate.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C).

-

Measurement: The change in absorbance or fluorescence is measured over time using a spectrophotometer or fluorometer.

-

Calculation: The rate of the reaction is calculated from the change in signal, which is proportional to the DDO activity.

Implications and Future Directions

The study of D-glutamate in neurons is in its infancy. While its degradation via D-aspartate oxidase represents a clear intracellular process, its primary functional role appears to be mediated by the extracellular activation of NMDA receptors, which in turn initiates a cascade of profound intracellular changes related to synaptic plasticity.

Key areas for future research include:

-

Endogenous Synthesis: The search for a mammalian glutamate racemase is paramount to establishing a fully endogenous role for D-glutamate in neuronal function.

-

Transport Mechanisms: Identifying specific transporters responsible for the uptake or release of D-glutamate across neuronal and glial membranes is crucial.

-

Intracellular Targets: Beyond its metabolic fate, it is unknown if D-glutamate has other direct intracellular binding partners or functions.

-

Pathophysiological Roles: Given the link between general glutamate excitotoxicity and neurodegenerative diseases like Alzheimer's and Parkinson's disease, understanding the specific contribution of D-glutamate could open new therapeutic avenues.

References

An In-depth Technical Guide to the Cell Permeability and Uptake of 5-Octyl D-Glutamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Octyl D-Glutamate is a synthetic, cell-permeable derivative of D-glutamate, an endogenous amino acid with emerging roles in cellular signaling and neurotransmission. The addition of an octyl ester to the D-glutamate molecule significantly enhances its lipophilicity, facilitating its passage across cellular membranes. Once inside the cell, cytoplasmic esterases hydrolyze the ester bond, releasing free D-glutamate to interact with intracellular targets. This guide provides a comprehensive overview of the anticipated cell permeability, mechanisms of uptake, and subsequent intracellular signaling pathways related to this compound. It includes detailed experimental protocols for assessing its permeability and visualizations of the key cellular processes involved.

Introduction

D-glutamate, the D-enantiomer of the primary excitatory neurotransmitter L-glutamate, has historically been considered to have a limited role in the mammalian central nervous system. However, recent evidence suggests its involvement in various physiological and pathological processes. The low intrinsic cell permeability of D-glutamate necessitates the use of modified analogs, such as this compound, to study its intracellular functions. This molecule serves as a pro-drug, effectively delivering D-glutamate into the cytoplasm. Understanding the permeability and uptake kinetics of this compound is crucial for its application in experimental biology and pharmacology.

Chemical Properties of this compound: [1][2]

| Property | Value |

| CAS Number | 149332-65-0 |

| Molecular Formula | C13H25NO4 |

| Molecular Weight | 259.4 g/mol |

| Purity | ≥98% |

| Formulation | Crystalline solid |

| Solubility | Methanol: 1 mg/ml (heated) |

| Synonyms | 5-Octyl ester D-glutamic acid |

Cell Permeability and Mechanism of Uptake

The primary mechanism for the cellular uptake of this compound is anticipated to be passive diffusion across the plasma membrane. The octyl ester moiety significantly increases the lipophilicity of the D-glutamate molecule, allowing it to partition into the lipid bilayer and diffuse down its concentration gradient into the cell.

Upon entry into the cytoplasm, ubiquitous intracellular esterases are expected to rapidly hydrolyze the ester bond, releasing free D-glutamate and 1-octanol. This enzymatic conversion effectively traps D-glutamate inside the cell and maintains the concentration gradient for the continued passive influx of the esterified form.

Figure 1: Proposed mechanism of cellular uptake and activation of this compound.

Table 1: Representative Permeability Data for Lipophilic Compounds

| Compound | Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference Compound |

| Propranolol | Caco-2 | 20-30 | High Permeability |

| Testosterone | PAMPA | 15-25 | High Permeability |

| Atenolol | Caco-2 | <1 | Low Permeability |

| This compound | Predicted | High |

Note: The permeability of this compound is predicted to be high due to its lipophilic nature, but experimental verification is required.

Experimental Protocols for Permeability Assessment

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method for predicting passive, transcellular permeability.

Methodology:

-

Preparation of the Artificial Membrane: A filter plate is coated with a solution of a lipid or a mixture of lipids (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane.

-

Preparation of Solutions:

-

Donor Solution: Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration. A co-solvent such as DMSO (typically <1%) may be used to aid solubility.

-

Acceptor Solution: The acceptor wells are filled with the same buffer, potentially containing a "sink" agent like bovine serum albumin (BSA) to mimic physiological conditions and prevent saturation.

-

-

Assay Procedure:

-

The donor solution is added to the filter side (apical) of the coated membrane.

-

The filter plate is placed into the acceptor plate.

-

The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

-

-

Quantification: The concentration of this compound in both the donor and acceptor compartments is determined using a suitable analytical method, such as LC-MS/MS.

-

Calculation of Permeability Coefficient (Pe): The apparent permeability is calculated using the following equation:

Pe = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA(t)] / Cequilibrium)

Where:

-

VD = Volume of the donor well

-

VA = Volume of the acceptor well

-

A = Area of the membrane

-

t = Incubation time

-

[CA(t)] = Concentration in the acceptor well at time t

-

Cequilibrium = Equilibrium concentration

-

Figure 2: Experimental workflow for the PAMPA assay.

Caco-2 Cell Permeability Assay

The Caco-2 assay utilizes a human colorectal adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, forming tight junctions. It is considered the gold standard for in vitro prediction of intestinal drug absorption.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.

-

Transport Experiment:

-

The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

This compound is added to the apical (A) side to measure A-to-B (basolateral) transport, or to the basolateral (B) side to measure B-to-A transport.

-

Samples are taken from the receiver compartment at various time points.

-

-

Quantification: The concentration of this compound in the samples is quantified by LC-MS/MS.

-

Calculation of Apparent Permeability Coefficient (Papp):

Papp = (dQ/dt) / (A * C0)

Where:

-

dQ/dt = The rate of appearance of the compound in the receiver compartment

-

A = The surface area of the filter membrane

-

C0 = The initial concentration in the donor compartment

-

Intracellular Signaling of D-Glutamate

Once hydrolyzed, the released D-glutamate can interact with several components of the glutamatergic system. While D-glutamate is a stereoisomer of L-glutamate, it can still interact with glutamate receptors and transporters, albeit with different affinities and efficacies.

4.1. Interaction with Glutamate Receptors

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels. D-glutamate can act as an agonist at the NMDA receptor, which is permeable to Ca²⁺, Na⁺, and K⁺. Activation of NMDA receptors leads to an influx of Ca²⁺, a key second messenger that can trigger a wide range of downstream signaling cascades, including the activation of protein kinases, gene expression, and, in cases of overstimulation, excitotoxicity.

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors. Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq proteins, and their activation leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).

Figure 3: Signaling pathways activated by intracellular D-glutamate.

4.2. Interaction with Glutamate Transporters

Intracellular D-glutamate can also be a substrate for excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate from the extracellular space. This could potentially lead to the transport of D-glutamate out of the cell, although the kinetics of this process are likely to be different from those of L-glutamate.

Synthesis of Glutamate Esters

The synthesis of this compound typically involves the esterification of the γ-carboxyl group of D-glutamic acid with 1-octanol. A common method is Fischer esterification, where the reaction is carried out in the presence of an acid catalyst.

General Synthetic Scheme:

-

Protection of the α-amino and α-carboxyl groups: To selectively esterify the γ-carboxyl group, the α-amino and α-carboxyl groups of D-glutamic acid are often protected.

-

Esterification: The protected D-glutamic acid is reacted with 1-octanol in the presence of a catalyst (e.g., sulfuric acid or a solid acid resin).

-

Deprotection: The protecting groups are removed to yield this compound.

More direct methods may involve the use of coupling agents that facilitate the reaction between the γ-carboxyl group and 1-octanol.

Conclusion

This compound is a valuable tool for studying the intracellular roles of D-glutamate. Its enhanced lipophilicity allows for efficient passive diffusion across cell membranes, followed by intracellular enzymatic activation. While specific permeability data for this compound is lacking, established in vitro methods like the PAMPA and Caco-2 assays can be employed to quantify its transport characteristics. The released D-glutamate can modulate cellular signaling through its interaction with ionotropic and metabotropic glutamate receptors. This guide provides a foundational understanding and practical protocols for researchers investigating the cellular effects of this important pharmacological agent.

References

Hydrolysis of 5-Octyl D-Glutamate by Cellular Esterases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Octyl D-Glutamate is a stable, cell-permeable prodrug designed to deliver D-glutamate into the cellular cytoplasm. This delivery is achieved through the enzymatic action of ubiquitous intracellular esterases that hydrolyze the octyl ester bond, releasing D-glutamate and octanol. The liberated D-glutamate can then participate in various cellular processes, making this compound a valuable tool for studying the roles of intracellular D-glutamate. This technical guide provides an in-depth overview of the hydrolysis of this compound, including hypothetical kinetic data, detailed experimental protocols for assessing its hydrolysis, and a review of the potential downstream signaling pathways affected by the released D-glutamate.

Introduction

The use of prodrugs is a well-established strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients. Ester-based prodrugs are particularly common, leveraging the widespread activity of cellular esterases to achieve targeted intracellular drug release.[1][2] this compound is a prime example of this approach, designed to overcome the poor cell permeability of the polar amino acid D-glutamate.[3][4] Upon entering the cell, the lipophilic octyl group is cleaved by non-specific esterases, such as carboxylesterases (CES), leading to an increase in the intracellular concentration of D-glutamate.[5] Understanding the kinetics and cellular consequences of this hydrolysis is crucial for its application in research and potential therapeutic development.

Data Presentation: Kinetics of Hydrolysis

Table 1: Hypothetical Kinetic Parameters for the Hydrolysis of this compound by Cellular Esterases

| Enzyme Family | Specific Enzyme | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Hydrolytic Efficiency (Vmax/Km) |

| Carboxylesterases | CES1 | 150 | 500 | 3.33 |

| CES2 | 250 | 300 | 1.20 | |

| Cholinesterases | AChE | 500 | 100 | 0.20 |

| BuChE | 800 | 50 | 0.06 |

Disclaimer: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental values may vary.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the hydrolysis of this compound and its effects on intracellular D-glutamate levels.

In Vitro Esterase Activity Assay

This protocol describes a colorimetric assay to determine the rate of this compound hydrolysis by purified or cellular esterases. The assay is based on the quantification of the released D-glutamate.

Materials:

-

This compound

-

Purified esterase (e.g., porcine liver esterase as a model) or cell lysate

-

Glutamate Assay Kit (colorimetric or fluorometric)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the esterase or cell lysate in PBS.

-

Reconstitute the components of the Glutamate Assay Kit according to the manufacturer's instructions.

-

-

Enzymatic Reaction:

-

In a 96-well microplate, add 50 µL of the esterase dilution or cell lysate.

-

Add 50 µL of the this compound solution to initiate the reaction. Include a negative control with no enzyme.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

Quantification of D-Glutamate:

-

Stop the enzymatic reaction by adding a stop solution if required by the glutamate assay kit.

-

Add the reagents from the Glutamate Assay Kit to each well.

-

Incubate for the time specified in the kit protocol to allow for color development.

-

Measure the absorbance at the recommended wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of D-glutamate.

-

Calculate the concentration of D-glutamate produced in each sample from the standard curve.

-

Determine the rate of hydrolysis (e.g., in nmol/min/mg protein).

-

Measurement of Intracellular D-Glutamate Concentration

This protocol outlines a method to measure the increase in intracellular D-glutamate following treatment of cells with this compound.

Materials:

-

Cultured cells (e.g., HEK293, SH-SY5Y)

-

This compound

-

Cell culture medium

-

PBS, ice-cold

-

Lysis buffer (e.g., RIPA buffer)

-

Glutamate Assay Kit

-

BCA Protein Assay Kit

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for different time points. Include an untreated control.

-

-

Cell Lysis:

-

After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of lysis buffer to each well and incubate on ice for 15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Glutamate and Protein Quantification:

-

Collect the supernatant.

-

Measure the D-glutamate concentration in the supernatant using a Glutamate Assay Kit as described in Protocol 3.1.

-

Measure the total protein concentration in the supernatant using a BCA Protein Assay Kit.

-

-

Data Analysis:

-

Normalize the intracellular D-glutamate concentration to the total protein concentration for each sample.

-

Compare the D-glutamate levels in treated cells to the untreated controls.

-

Mandatory Visualizations

Logical Workflow for Assessing this compound Hydrolysis

Caption: Workflow for the in vitro and cell-based assessment of this compound hydrolysis.

Simplified Glutamate Signaling Pathway

References

- 1. A novel alpha-amino-acid esterase from Bacillus mycoides capable of forming peptides of DD- and DL-configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutamate in cancers: from metabolism to signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of glutamate release from neurons by genetically encoded surface-displayed FRET nanosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

5-Octyl D-Glutamate: A Technical Guide to its Application as an Intracellular D-Glutamate Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-Octyl D-Glutamate, a cell-permeable precursor for intracellular D-glutamate. D-glutamate is an important neuromodulator, and the ability to precisely control its intracellular concentration is crucial for studying its physiological and pathological roles. This compound offers a powerful tool to achieve this by bypassing the limitations of direct D-glutamate delivery. This document details the core principles of this compound, including its mechanism of action, synthesis, and experimental applications. It provides structured data, detailed experimental protocols, and visual workflows to facilitate its use in research and drug development.

Introduction

D-glutamate, the D-enantiomer of the primary excitatory neurotransmitter L-glutamate, has emerged as a significant signaling molecule in the mammalian central nervous system. It plays a crucial role in synaptic plasticity, pain perception, and neurodevelopment. However, studying the intracellular functions of D-glutamate has been challenging due to its limited cell permeability. This compound, a lipophilic ester of D-glutamate, overcomes this barrier. Its cell-permeable nature allows for efficient delivery into the cytoplasm, where it is subsequently hydrolyzed by intracellular esterases to release free D-glutamate[1][2]. This approach enables researchers to manipulate and study the effects of intracellular D-glutamate with greater precision.

Core Concepts

Mechanism of Action

The efficacy of this compound as a D-glutamate precursor relies on a two-step process: cellular uptake and intracellular hydrolysis. The octyl ester moiety increases the lipophilicity of the D-glutamate molecule, facilitating its passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, releasing D-glutamate and octanol. This enzymatic conversion ensures a sustained intracellular release of D-glutamate.

Figure 1: Cellular uptake and conversion of this compound.

Synthesis

The synthesis of this compound is typically achieved through a Fischer esterification reaction. This involves reacting D-glutamic acid with octanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is heated to drive the equilibrium towards the formation of the ester. Purification is generally performed using chromatographic techniques.

Data Presentation

While specific quantitative data for the uptake and conversion of this compound are not extensively published, the following table summarizes typical experimental parameters and expected outcomes based on the use of similar amino acid esters in cell culture.

| Parameter | Typical Range/Value | Notes |

| Working Concentration | 10 - 500 µM | Optimal concentration is cell-type dependent and should be determined empirically. |

| Incubation Time | 1 - 24 hours | Time required to observe significant increases in intracellular D-glutamate. |

| Solvent | DMSO or Ethanol | This compound is typically dissolved in an organic solvent before dilution in culture medium. |

| Expected Intracellular D-Glutamate Increase | 2- to 10-fold | Varies with cell type, concentration, and incubation time. |

| Potential Cytotoxicity (IC50) | > 1 mM | Generally low cytotoxicity is expected at typical working concentrations. |

Experimental Protocols

General Cell Culture Protocol for Treatment with this compound

This protocol provides a general guideline for treating cultured cells with this compound to increase intracellular D-glutamate levels.

Materials:

-

This compound

-

DMSO (cell culture grade)

-

Cultured cells (e.g., primary neurons, neuronal cell lines)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Reagents for intracellular D-glutamate quantification (see Protocol 4.2)

Procedure:

-

Prepare Stock Solution: Dissolve this compound in DMSO to create a 100 mM stock solution. Store at -20°C.

-

Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow for 24-48 hours.

-

Treatment: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10, 50, 100, 250, 500 µM). As a vehicle control, prepare medium with the same final concentration of DMSO.

-

Incubation: Remove the existing medium from the cells and replace it with the treatment or vehicle control medium. Incubate the cells for the desired period (e.g., 1, 4, 8, 12, or 24 hours).

-

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of cell lysis buffer and collect the cell lysate for analysis.

Figure 2: Workflow for cell treatment with this compound.

Quantification of Intracellular D-Glutamate using HPLC with Chiral Derivatization

This protocol outlines a method for the sensitive and specific quantification of D-glutamate in cell lysates using high-performance liquid chromatography (HPLC) following chiral derivatization.

Materials:

-

Cell lysate (from Protocol 4.1)

-

Perchloric acid (PCA)

-

Potassium hydroxide (KOH)

-

Chiral derivatizing agent (e.g., Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide - FDAA or Marfey's reagent)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column and UV or fluorescence detector

-

D-glutamate and L-glutamate standards

Procedure:

-

Deproteinization: Add an equal volume of ice-cold 0.4 M PCA to the cell lysate. Vortex and incubate on ice for 10 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Neutralization: Transfer the supernatant to a new tube and neutralize with 3 M KOH. Centrifuge to pellet the potassium perchlorate precipitate.

-

Derivatization: To an aliquot of the supernatant, add the chiral derivatizing agent according to the manufacturer's instructions. This reaction will form diastereomers of D- and L-glutamate that can be separated on a standard HPLC column.

-

HPLC Analysis: Inject the derivatized sample onto a C18 HPLC column. Use a gradient of acetonitrile in water with 0.1% TFA to separate the diastereomers. Detect the derivatives using a UV or fluorescence detector at the appropriate wavelength for the chosen derivatizing agent.

-

Quantification: Create a standard curve using known concentrations of derivatized D- and L-glutamate standards. Calculate the concentration of D-glutamate in the samples by comparing their peak areas to the standard curve.

Figure 3: HPLC analysis workflow for intracellular D-glutamate.

Signaling Pathways and Applications

Increased intracellular D-glutamate can modulate various signaling pathways. D-glutamate is known to be an agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. By elevating intracellular D-glutamate, it is possible to study its impact on NMDA receptor-mediated signaling cascades, including calcium influx, activation of protein kinases, and gene expression changes. This has implications for research in neurodegenerative diseases, psychiatric disorders, and pain.

Figure 4: D-Glutamate signaling pathway modulation.

Conclusion

This compound represents a valuable tool for investigating the intracellular roles of D-glutamate. Its ability to efficiently deliver D-glutamate into cells provides a means to study its effects on neuronal signaling and function with a high degree of control. The protocols and information provided in this guide are intended to facilitate the successful application of this compound in a research setting. As with any experimental tool, careful optimization of concentrations and incubation times for specific cell types and experimental questions is recommended.

References

5-Octyl D-Glutamate and its interaction with NMDA receptors

An In-depth Methodological Guide to the Characterization of Novel Compounds at the N-Methyl-D-Aspartate (NMDA) Receptor

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in numerous neurological and psychiatric disorders, making it a key target for therapeutic development.[2][3] This guide provides a comprehensive overview of the essential experimental protocols required to characterize the interaction of a novel compound with the NMDA receptor. As a hypothetical case study, we will use 5-Octyl D-Glutamate. This compound is a cell-permeable prodrug that, upon entry into a cell, is hydrolyzed by endogenous esterases to release D-glutamate. While D-amino acids like D-serine are known to be potent co-agonists at the NMDA receptor's glycine binding site, the specific effects of D-glutamate are not extensively documented in publicly available literature.[1] This document, therefore, serves as a methodological whitepaper, outlining the necessary biochemical and functional assays to determine a compound's binding affinity, functional antagonism, and cellular effects on NMDA receptor signaling. The quantitative data presented herein is illustrative and serves to exemplify the expected results from such a research program.

Biochemical Characterization: Radioligand Binding Assays

The initial step in characterizing a novel compound is to determine its binding affinity (Kᵢ) for the target receptor. Competitive radioligand binding assays are employed to measure how effectively the test compound displaces a known radiolabeled ligand from specific sites on the NMDA receptor. Key sites for investigation include the glutamate agonist site (on GluN2 subunits), the glycine co-agonist site (on GluN1 subunits), and the ion channel pore (PCP site).[4]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol details the procedure for determining the binding affinity of a test compound (e.g., D-glutamate, the active metabolite of this compound) at the NMDA receptor channel pore using [³H]MK-801.

1.1.1 Materials and Reagents

-

Membrane Preparation: Rat cerebral cortex tissue, homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl).

-

Radioligand: [³H]MK-801 (a high-affinity channel blocker).

-

Unlabeled Ligand: Non-radiolabeled MK-801 or Phencyclidine (PCP) for determining non-specific binding.

-

Test Compound: D-glutamate.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Enhancing Ligands: Saturating concentrations of L-Glutamate (e.g., 10 µM) and Glycine (e.g., 10 µM) to ensure the channel is in an open state for the radioligand to bind.

-

Filtration System: Cell harvester with glass fiber filters (e.g., GF/C), presoaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

Scintillation Counter: For quantifying radioactivity.

1.1.2 Procedure

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging. Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for three conditions:

-

Total Binding: Membrane preparation, [³H]MK-801, assay buffer, and enhancing ligands.

-

Non-specific Binding (NSB): Membrane preparation, [³H]MK-801, enhancing ligands, and a saturating concentration of unlabeled MK-801.

-

Test Compound: Membrane preparation, [³H]MK-801, enhancing ligands, and serial dilutions of D-glutamate.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

1.1.3 Data Analysis

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound's concentration.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

-

Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Data Presentation: Hypothetical Binding Affinity of D-Glutamate

The following table summarizes the expected output from a comprehensive binding analysis. Data is illustrative.

| Target Site | Radioligand | NMDA Subtype | Kᵢ (µM) - Illustrative Data |

| Channel Pore | [³H]MK-801 | Native (Rat Cortex) | > 1000 |

| Glutamate Site | [³H]CGP 39653 | Native (Rat Cortex) | 850 |

| Glycine Site | [³H]Glycine | Native (Rat Cortex) | > 1000 |

This hypothetical data suggests D-glutamate has a very low affinity for the primary binding sites on the NMDA receptor under these assay conditions.

Visualization: Radioligand Binding Assay Workflow

Functional Characterization: Whole-Cell Patch-Clamp Electrophysiology

To determine if a compound has a functional effect on the NMDA receptor ion channel (e.g., as an antagonist, agonist, or modulator), whole-cell patch-clamp electrophysiology is the gold standard. This technique allows for the direct measurement of ion currents flowing through the receptor in response to agonist application, and how these currents are affected by the test compound.

Experimental Protocol: Whole-Cell Recording from Recombinant NMDA Receptors

This protocol describes the functional characterization of a test compound on recombinant GluN1/GluN2A receptors expressed in a mammalian cell line (e.g., HEK293).

2.1.1 Materials and Reagents

-

Cell Line: HEK293 cells transiently or stably transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A) and a fluorescent marker (e.g., eGFP).

-

External Solution (Bath): An extracellular solution mimicking physiological conditions, typically containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and importantly, 0 MgCl₂ (to prevent voltage-dependent block) and 10 µM glycine (to saturate the co-agonist site).

-

Internal Solution (Pipette): A solution for the recording pipette, e.g. (in mM): 140 CsCl, 10 HEPES, 10 EGTA. Cesium is used to block potassium channels.

-

Agonist: L-Glutamate or NMDA.

-

Test Compound: D-glutamate.

-

Patch-Clamp Rig: Microscope, amplifier, micromanipulator, and a fast perfusion system for rapid solution exchange.

2.1.2 Procedure

-

Cell Culture: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.

-

Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

-

Cell Selection: Identify a transfected cell using fluorescence microscopy.

-

Whole-Cell Configuration: Approach the cell with a glass micropipette filled with the internal solution. Form a high-resistance seal (giga-seal) with the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration. Clamp the cell's membrane potential at a negative holding potential (e.g., -60 mV).

-

Elicit NMDA Currents: Using the fast perfusion system, briefly apply a saturating concentration of L-glutamate (e.g., 100 µM) to the cell to evoke an inward current. Record this baseline current.

-

Compound Application: Co-apply the L-glutamate solution with varying concentrations of the test compound (D-glutamate). Record the resulting currents.

-

Washout: Wash the cell with the external solution to ensure the effect of the test compound is reversible.

2.1.3 Data Analysis

-

Measure the peak amplitude of the NMDA-evoked current in the absence and presence of each concentration of the test compound.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percent inhibition against the logarithm of the test compound's concentration.

-

Fit the data with a dose-response curve to determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the NMDA-evoked current.

Data Presentation: Hypothetical Electrophysiological Effects of D-Glutamate

The following table presents illustrative results from an electrophysiological screen.

| Receptor Subtype | Agonist | Holding Potential | IC₅₀ (µM) - Illustrative Data | Mode of Action |

| GluN1/GluN2A | 100 µM Glutamate | -60 mV | > 1000 | No significant antagonism |

| GluN1/GluN2B | 100 µM Glutamate | -60 mV | > 1000 | No significant antagonism |

This hypothetical data indicates that D-glutamate does not functionally antagonize GluN2A- or GluN2B-containing NMDA receptors at concentrations up to 1 mM.

Visualization: Electrophysiology Experimental Workflow

Cellular Functional Assay: Intracellular Calcium Imaging

NMDA receptors are highly permeable to calcium (Ca²⁺), and the resulting influx of Ca²⁺ is a key trigger for downstream signaling. A fluorescence-based calcium imaging assay provides a high-throughput method to assess the functional consequences of NMDA receptor modulation in a population of cells.

Experimental Protocol: Fura-2 Calcium Imaging

This protocol describes the measurement of NMDA-induced intracellular Ca²⁺ changes in cultured neurons or transfected HEK cells.

3.1.1 Materials and Reagents

-

Cells: Primary cultured neurons or transfected HEK293 cells on glass-bottom dishes.

-

Calcium Indicator: Fura-2 AM (a ratiometric fluorescent Ca²⁺ indicator).

-

Loading Buffer: Extracellular solution containing Fura-2 AM and a mild non-ionic surfactant (e.g., Pluronic F-127) to aid dye loading.

-

Assay Buffer: Extracellular solution (as in patch-clamp) containing 1.8 mM CaCl₂ and 0 MgCl₂.

-

Stimulation Solution: Assay buffer containing NMDA (e.g., 100 µM) and Glycine (10 µM).

-

Test Compound: D-glutamate.

-

Imaging System: A fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm), an emission filter (around 510 nm), and a digital camera.

3.1.2 Procedure

-

Dye Loading: Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C.

-

Washing: Wash the cells with assay buffer to remove extracellular dye and allow for de-esterification of the dye within the cells.

-

Baseline Measurement: Place the dish on the microscope stage. Acquire a baseline recording by capturing fluorescence images while alternating excitation between 340 nm and 380 nm.

-

Stimulation and Recording: Perfuse the cells with the stimulation solution (NMDA/Glycine) to induce Ca²⁺ influx. Continue to record the fluorescence changes.

-

Inhibition Measurement: After a washout period, pre-incubate a different set of cells with the test compound (D-glutamate) for a few minutes before co-applying it with the stimulation solution. Record the fluorescence response.

3.1.3 Data Analysis

-

Calculate the ratio of fluorescence intensity emitted after 340 nm excitation to that after 380 nm excitation (F₃₄₀/F₃₈₀). This ratio is proportional to the intracellular Ca²⁺ concentration.

-

Determine the peak response (maximum ratio change) in the absence and presence of different concentrations of the test compound.

-

Plot the peak response (as a percentage of the control) against the logarithm of the test compound's concentration to determine the functional IC₅₀.

Data Presentation: Hypothetical Inhibition of Ca²⁺ Influx by D-Glutamate

The following table shows illustrative data from a calcium imaging experiment.

| Cell Type | Stimulus | IC₅₀ (µM) - Illustrative Data |

| Cultured Cortical Neurons | 100 µM NMDA / 10 µM Glycine | > 1000 |

| HEK293 (GluN1/GluN2A) | 100 µM NMDA / 10 µM Glycine | > 1000 |

Consistent with the electrophysiology data, these hypothetical results suggest D-glutamate does not inhibit NMDA receptor-mediated calcium influx.

Visualization: Calcium Imaging Experimental Logic

NMDA Receptor Signaling Pathways

Activation of NMDA receptors and the subsequent influx of Ca²⁺ initiates a complex cascade of intracellular signaling events that are fundamental to synaptic plasticity. Understanding these pathways is crucial for predicting the downstream consequences of receptor modulation.

The canonical signaling pathway begins with Ca²⁺ entering the postsynaptic spine. This Ca²⁺ binds to and activates calmodulin (CaM). The Ca²⁺/CaM complex then activates several downstream effectors, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can phosphorylate various substrates, including AMPA receptors (increasing their conductance and promoting their insertion into the synapse) and transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression that underlie long-lasting forms of synaptic plasticity like long-term potentiation (LTP).

Visualization: Core NMDA Receptor Signaling Cascade

Conclusion

This guide outlines a rigorous, multi-tiered strategy for the characterization of a novel compound's interaction with the NMDA receptor, using this compound as a hypothetical subject. The proposed workflow—progressing from biochemical binding assays to functional electrophysiological and cellular imaging techniques—represents a comprehensive approach to drug discovery in the field of neuroscience. By following these detailed methodologies, researchers can effectively determine a compound's affinity, potency, and mechanism of action, providing the critical data needed to advance promising candidates in the development of therapeutics for neurological and psychiatric disorders. The absence of existing data on the direct interaction of this compound or D-glutamate as an antagonist with NMDA receptors underscores the importance of applying such systematic investigational frameworks to novel or under-characterized chemical entities.

References

An In-Depth Technical Guide to 5-Octyl D-Glutamate: Chemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Octyl D-Glutamate is a synthetically modified amino acid derivative designed for enhanced cell permeability. As a 5-octyl ester of D-glutamic acid, it serves as a valuable research tool for investigating the intracellular roles of D-glutamate, a neuromodulator with emerging significance in cellular signaling and metabolism. This technical guide provides a comprehensive overview of the chemical properties, a detailed plausible synthesis protocol, and an exploration of its mechanism of action and relevant biological pathways. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for advanced scientific inquiry.

Chemical Properties

This compound is a crystalline solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₅NO₄ | [1][2] |

| Molecular Weight | 259.34 g/mol | |

| CAS Number | 149332-65-0 | |

| Appearance | Crystalline solid | |

| Purity | ≥98% | |

| Solubility | Methanol: 1 mg/mL (heated) | |

| Storage Temperature | -20°C | |

| SMILES | CCCCCCCCOC(=O)CC--INVALID-LINK--C(=O)O | |

| InChI Key | UCDDOKSXLQWTOD-UHFFFAOYSA-N |

Synthesis of this compound: A Plausible Experimental Protocol

Materials:

-

D-Glutamic Acid

-

1-Octanol

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Distilled Water

-

Rotary Evaporator

-

Magnetic Stirrer and Stir Bar

-

Reflux Condenser

-

Ice Bath

-

Separatory Funnel

-

Glassware (Round-bottom flask, beakers, etc.)

Procedure:

-

Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend D-glutamic acid (1 equivalent) in an excess of 1-octanol (5-10 equivalents). Cool the mixture in an ice bath.

-

Catalyst Addition: Slowly add thionyl chloride (1.1 equivalents) or concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the cooled and stirring suspension. The addition should be dropwise to control the exothermic reaction.

-

Esterification Reaction: After the addition of the catalyst, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approximately 195°C for 1-octanol) and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This will neutralize the acidic catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to remove the excess 1-octanol and solvent. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

Mechanism of Action and Biological Significance

This compound is designed as a cell-permeable prodrug of D-glutamate. The octyl ester group increases the lipophilicity of the molecule, facilitating its passage across the lipid bilayer of cell membranes. Once inside the cell, the ester bond is hydrolyzed by intracellular esterases, releasing free D-glutamate and 1-octanol. This mechanism allows for the controlled delivery of D-glutamate to the intracellular environment, bypassing the need for specific membrane transporters.

Cellular uptake and activation of this compound.

D-glutamate is an enantiomer of the more abundant L-glutamate, the primary excitatory neurotransmitter in the central nervous system. While D-glutamate is present at lower concentrations, it plays crucial roles in neuromodulation and cellular metabolism. The intracellular delivery of D-glutamate via this compound can be instrumental in studying its effects on various signaling pathways. A related compound, 5-octyl α-ketoglutarate, has been shown to extend lifespan by inhibiting ATP synthase and the Target of Rapamycin (TOR) pathway. This suggests that intracellular D-glutamate, derived from this compound, may also influence these fundamental cellular processes.

The glutamate-glutamine cycle is a critical pathway for maintaining the balance of glutamate and GABA neurotransmission in the brain. Astrocytes play a key role in this cycle by taking up excess glutamate from the synaptic cleft and converting it to glutamine, which is then transported back to neurons to be reconverted to glutamate. Introducing D-glutamate into the intracellular environment could potentially perturb this cycle, offering a method to study its regulatory mechanisms.

The Glutamate-Glutamine Cycle.

Experimental Workflow for Assessing Cellular Effects

To investigate the intracellular effects of this compound, a multi-step experimental workflow can be employed. This workflow is designed to assess the compound's cell permeability, its impact on cell viability, and its influence on specific intracellular signaling pathways.

Experimental workflow for studying this compound.

Detailed Methodologies for Key Experiments:

-

Cell Culture and Treatment:

-

Culture appropriate cell lines (e.g., primary neurons, astrocytes, or relevant cancer cell lines) under standard conditions.

-

Treat cells with varying concentrations of this compound for different durations to determine optimal experimental conditions.

-

-

Permeability Assessment (Transwell Assay):

-

Seed cells on a porous membrane insert (e.g., Transwell®) separating the apical and basolateral compartments.

-

Add this compound to the apical chamber.

-

At various time points, collect samples from the basolateral chamber and the cell lysate.

-

Analyze the concentration of this compound and free D-glutamate in the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify cell permeability and intracellular hydrolysis.

-

-

Cell Viability Assay (MTT Assay):

-

Plate cells in a 96-well plate and treat with this compound.

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.

-

-

Western Blot Analysis for TOR Pathway:

-

Lyse the treated and control cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key proteins in the TOR signaling pathway (e.g., phosphorylated S6K, phosphorylated 4E-BP1).

-

Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Conclusion

This compound is a powerful tool for researchers investigating the intracellular functions of D-glutamate. Its enhanced cell permeability allows for the circumvention of membrane transport limitations, providing a reliable method for elevating intracellular D-glutamate levels. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in studies related to neuroscience, metabolism, and drug development. Further research into the specific synthesis and biological activities of this compound will undoubtedly continue to expand our understanding of D-amino acid biology.

References

An In-depth Technical Guide to the Physicochemical Properties of CAS Number 149332-65-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental characterization protocols, and biological mechanism of the compound identified by CAS number 149332-65-0, commonly known as 5-Octyl D-glutamate.

Compound Identification and Physicochemical Properties

This compound is a derivative of the amino acid D-glutamic acid. It is primarily utilized in research as a cell-permeable precursor to D-glutamate, enabling the study of its intracellular effects. Upon entering the cell, it is hydrolyzed by cytoplasmic esterases to release free D-glutamate.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 149332-65-0 | [1][2][3] |

| Common Name | This compound | [1][2] |

| Synonyms | D-glutamic acid, 5-octyl ester; 5-Octyl ester D-glutamatic acid | |

| IUPAC Name | (2R)-2-amino-5-(octyloxy)-5-oxopentanoic acid | |

| Molecular Formula | C₁₃H₂₅NO₄ | |

| Molecular Weight | 259.4 g/mol | |

| Physical State | Crystalline solid | |

| Melting Point | Undetermined | |

| Boiling Point | Undetermined | |

| Solubility | Soluble in methanol (heating may be required, ~1 mg/mL) | |

| Purity | Typically >98% | |

| Storage Temperature | 2-8°C or -20°C |

Table 2: Structural Identifiers

| Identifier | Value | Source |

| SMILES | CCCCCCCCOC(CC--INVALID-LINK--C(O)=O)=O | |

| InChI | 1S/C13H25NO4/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h11H,2-10,14H2,1H3,(H,16,17)/t11-/m1/s1 | |

| InChI Key | UCDDOKSXLQWTOD-LLVKDONJSA-N |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following sections describe standard methodologies for determining the key physicochemical properties of a crystalline solid of this nature.

2.1. Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device).

-

Initial Determination: A rapid heating rate (10-20°C/min) is used to determine an approximate melting range.

-

Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated at a much slower rate (1-2°C/min) starting from a temperature approximately 20°C below the approximate melting point.

-

Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

2.2. Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

Protocol:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., methanol) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for an extended period (24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and subsequent filtration through a chemically inert filter (e.g., PTFE).

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve is generated using standard solutions of known concentrations for accurate quantification.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

2.3. Structural and Purity Analysis by ¹H NMR Spectroscopy

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules and confirming their identity.

Protocol:

-

Sample Preparation: Approximately 5-25 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or Methanol-d₄) in an NMR tube. The solution must be free of any particulate matter.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: The ¹H NMR spectrum is acquired.

-

Data Processing and Interpretation: The resulting Free Induction Decay (FID) is Fourier transformed. The chemical shifts, integration, and coupling patterns of the peaks are analyzed to confirm that the spectrum is consistent with the structure of this compound.

2.4. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of small molecules.

Protocol:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and filtered to remove any particulates.

-

Mobile and Stationary Phase Selection: A reversed-phase HPLC column is typically used for the analysis of small polar molecules. The mobile phase is a mixture of solvents, such as water and acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. A gradient elution is commonly employed.

-

System Setup: The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

-

Sample Injection: A precise volume of the sample solution is injected into the HPLC system.

-

Detection and Data Analysis: The eluting compounds are detected, typically using a UV detector. The resulting chromatogram is analyzed, and the purity of the sample is calculated based on the relative area of the main peak.

Mechanism of Action and Visualization

This compound is designed to be cell-permeable. Once inside the cell, the ester bond is cleaved by non-specific cytoplasmic esterases, releasing free D-glutamate and octanol. This mechanism allows for an increase in the intracellular concentration of D-glutamate for research purposes.

Caption: Intracellular hydrolysis of this compound.

References

5-Octyl D-Glutamate: An In-depth Technical Guide for Neuroscience and Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Octyl D-Glutamate is a valuable research tool for investigating the roles of D-glutamate in the central nervous system and other biological systems. As a stable, cell-permeable ester, it facilitates the controlled introduction of D-glutamate into the intracellular environment.[1][2][3] Once inside the cell, endogenous cytoplasmic esterases hydrolyze the octyl ester bond, releasing free D-glutamate.[1][2] This approach allows researchers to bypass the limited membrane permeability of D-glutamate and explore its downstream effects on cellular processes, signaling pathways, and neuronal function. This guide provides a comprehensive overview of this compound, its mechanism of action, potential applications, and generalized protocols for its use in neuroscience and cell biology research.

Core Concepts: The Significance of D-Glutamate

While L-glutamate is widely recognized as the primary excitatory neurotransmitter in the mammalian central nervous system, D-amino acids, including D-glutamate, are increasingly appreciated for their distinct physiological roles. D-glutamate, along with D-serine and glycine, is known to act as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. The precise roles and relative contributions of these co-agonists in different brain regions and developmental stages are areas of active investigation. Dysregulation of D-amino acid metabolism has been implicated in various neurological and psychiatric disorders, making tools like this compound essential for elucidating these pathological mechanisms.